ガネタスピブ

概要

説明

科学的研究の応用

Ganetespib has a wide range of scientific research applications, particularly in the field of cancer therapy. It has shown promise in preclinical tests against various cancers, including lung cancer, prostate cancer, and leukemia . Ganetespib has been found to cause apoptosis and growth arrest in cancer cells, making it a potential candidate for cancer treatment . Additionally, ganetespib is being tested in phase II clinical trials as a first-line therapy for metastatic breast cancer . Beyond cancer therapy, ganetespib’s ability to inhibit Hsp90 makes it a valuable tool for studying the role of heat-shock proteins in various biological processes .

作用機序

生化学分析

Biochemical Properties

Ganetespib functions by inhibiting the activity of heat shock protein 90 (Hsp90), a molecular chaperone involved in the posttranslational folding, stability, and function of its client proteins. These client proteins include various kinases, hormone receptors, and other signaling molecules that are essential for cell growth, differentiation, and survival. By binding to the ATP-binding domain of Hsp90, ganetespib disrupts its chaperone function, leading to the degradation of client proteins such as epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and insulin-like growth factor-1 receptor (IGF-1R) .

Cellular Effects

Ganetespib has been shown to induce apoptosis and growth arrest in a variety of cancer cell lines, including lung cancer, prostate cancer, and leukemia. It exerts its effects by disrupting multiple oncogenic signaling pathways, such as the PI3K/Akt/NF-κB, Raf/MEK/ERK, and JAK/STAT3 pathways. This disruption leads to the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis and metastasis . Additionally, ganetespib has been found to cause the degradation of key signaling proteins, thereby impairing cell survival and proliferation .

Molecular Mechanism

At the molecular level, ganetespib binds to the ATP-binding domain of heat shock protein 90 (Hsp90), inhibiting its chaperone activity. This inhibition leads to the destabilization and subsequent degradation of Hsp90 client proteins, which are crucial for the growth and survival of cancer cells. The degradation of these client proteins results in the disruption of multiple signaling pathways, ultimately leading to cell death. Ganetespib has shown greater potency and efficacy compared to other Hsp90 inhibitors, such as 17-allylamino-17-demethoxygeldanamycin (17-AAG), due to its unique resorcinolic triazolone structure .

Temporal Effects in Laboratory Settings

In laboratory settings, ganetespib has demonstrated sustained antitumor activity even with short exposure times. Studies have shown that ganetespib can induce rapid degradation of Hsp90 client proteins and maintain its activity over extended periods. The compound has also exhibited stability and minimal degradation in various in vitro and in vivo models . Long-term studies have indicated that ganetespib can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity to normal tissues .

Dosage Effects in Animal Models

In animal models, the effects of ganetespib have been found to vary with different dosages. Higher doses of ganetespib have shown greater antitumor efficacy, with significant growth inhibition and tumor regression observed in various xenograft models. At very high doses, some toxic effects have been reported, including weight loss and mild liver toxicity . Optimal dosing regimens have been identified to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Ganetespib is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The compound is then excreted through the bile and urine. Studies have shown that ganetespib can affect metabolic flux and alter the levels of various metabolites in cancer cells. By inhibiting Hsp90, ganetespib disrupts the function of key metabolic enzymes and pathways, leading to changes in cellular metabolism .

Transport and Distribution

Ganetespib is efficiently transported and distributed within cells and tissues. It has been shown to penetrate tumor tissues effectively, including hypoxic regions that are typically resistant to other therapies. The compound interacts with various transporters and binding proteins, facilitating its accumulation in cancer cells. This efficient distribution contributes to its potent antitumor activity .

Subcellular Localization

Ganetespib primarily localizes to the cytoplasm, where it interacts with heat shock protein 90 (Hsp90) and its client proteins. The compound has been found to accumulate in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on protein folding and stability. Post-translational modifications and targeting signals play a role in directing ganetespib to these compartments, enhancing its therapeutic efficacy .

準備方法

ガネテスピブは、レゾルシノール含有トリアゾロン化合物の形成を伴う一連の化学反応を通じて合成されます。 合成経路には通常、ジメチルスルホキシド(DMSO)を溶媒として使用し、さまざまな試薬を使用して目的の化学構造を実現します . ガネテスピブの工業生産方法には、最適化された反応条件を使用して大規模合成を行い、最終製品の高収率と高純度を確保することが含まれます .

化学反応の分析

ガネテスピブは、酸化、還元、置換反応など、いくつかのタイプの化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤があります。 これらの反応から生成される主な生成物は、通常、官能基が修飾された元の化合物の誘導体です .

科学研究への応用

ガネテスピブは、特にがん治療の分野において、幅広い科学研究への応用があります。 肺がん、前立腺がん、白血病など、さまざまながんに対する前臨床試験で有望な結果が示されています . ガネテスピブは、がん細胞のアポトーシスと増殖停止を引き起こすことが判明しており、がん治療の候補として注目されています . さらに、ガネテスピブは、転移性乳がんの一次治療法として、第II相臨床試験で試験されています . がん治療以外に、ガネテスピブのHsp90阻害能力は、さまざまな生物学的プロセスにおけるヒートショックタンパク質の役割を研究するための貴重なツールとなっています .

類似化合物との比較

生物活性

Ganetespib is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a crucial role in the stabilization and function of various oncogenic proteins. The inhibition of HSP90 by ganetespib has been associated with significant biological activity across multiple cancer types, including melanoma, lung cancer, and breast cancer. This article discusses the mechanisms of action, efficacy, and clinical implications of ganetespib, supported by case studies and research findings.

Ganetespib exerts its biological effects primarily through the inhibition of HSP90, leading to the degradation of its client proteins. This results in the disruption of multiple signaling pathways critical for tumor growth and survival:

- Inhibition of Oncogenic Signaling : Ganetespib interferes with pathways such as PI3K/Akt and Raf/MEK/ERK, which are essential for cell proliferation and survival. By degrading client proteins like HER2, EGFR, and mutant kinases (e.g., BCR-ABL), ganetespib effectively reduces tumor cell viability .

- Induction of Apoptosis : Studies have shown that ganetespib induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of pro-apoptotic factors. For instance, treatment with ganetespib resulted in increased levels of p21^Cip1 and p27^Kip1, which are associated with cell cycle regulation .

Preclinical Findings

Ganetespib has demonstrated potent cytotoxicity in various cancer cell lines. Research indicates that it is at least 20-fold more potent than its predecessor, 17-AAG, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range . Notable findings include:

- Melanoma Models : In vitro studies showed that ganetespib treatment led to significant downregulation of cyclins and CDKs, indicating its potential to halt cell cycle progression .

- Lung Cancer Models : Ganetespib exhibited substantial antitumor activity in xenograft models, leading to tumor regression in several cases .

Clinical Trials

Ganetespib has been evaluated in several clinical trials, showcasing its efficacy as a monotherapy and in combination with other agents:

- Phase II Studies : A multicenter Phase II study involving patients with advanced non-small cell lung cancer (NSCLC) reported promising progression-free survival (PFS) rates. The study highlighted that patients treated with ganetespib experienced prolonged disease stabilization .

- Combination Therapy : In a randomized Phase III trial assessing ganetespib combined with docetaxel for advanced adenocarcinoma of the lung, preliminary results indicated improved outcomes compared to docetaxel alone .

Case Study 1: Melanoma

In a study focusing on melanoma patients treated with ganetespib, significant reductions in tumor size were observed. Patients exhibited increased levels of apoptotic markers post-treatment, correlating with the downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Study 2: Breast Cancer

A trial evaluating ganetespib's efficacy in high-risk early-stage breast cancer revealed that patients receiving ganetespib showed higher pathologic complete response (pCR) rates compared to control groups. Specifically, pCR rates were 38% for triple-negative breast cancer patients treated with ganetespib versus 22% for controls .

Summary Table of Clinical Findings

| Study Type | Cancer Type | Treatment Regimen | Key Findings |

|---|---|---|---|

| Phase II | NSCLC | Ganetespib Monotherapy | Promising PFS rates; disease stabilization |

| Phase III | Adenocarcinoma | Ganetespib + Docetaxel | Improved outcomes vs. docetaxel alone |

| Neoadjuvant Study | Breast Cancer | Ganetespib + Chemotherapy | Higher pCR rates in triple-negative cohort |

特性

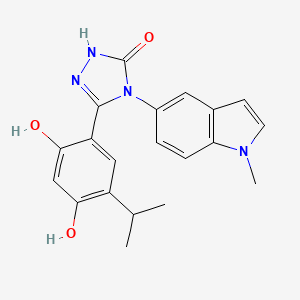

IUPAC Name |

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAQIUULWULRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025663 | |

| Record name | 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888216-25-9 | |

| Record name | Ganetespib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888216259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganetespib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydro-5-[2,4-dihydroxy-5-isopropylphenyl]-4-(1-methyl-1H-indol-5-yl)-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GANETESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E8412Y946 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Ganetespib is a small molecule inhibitor of heat shock protein 90 (Hsp90). [, ] It binds to the ATP-binding pocket of Hsp90, preventing the chaperone from binding ATP and adopting the conformation required for its function. [, ] Hsp90 is essential for the proper folding, stability, and function of hundreds of client proteins, many of which are involved in oncogenesis. [, , , ] By inhibiting Hsp90, ganetespib promotes the degradation of these client proteins, ultimately disrupting multiple oncogenic signaling pathways. [, , , , , , , , , , , , , ] These pathways include those involved in proliferation, survival, angiogenesis, cell cycle regulation, and DNA damage repair. [, , , , , ]

ANone: The provided scientific research does not delve into the specific spectroscopic data of Ganetespib. For detailed information on its molecular formula and weight, it is recommended to refer to publicly available chemical databases like PubChem or ChemSpider.

ANone: The provided research primarily focuses on the biological activity and therapeutic potential of Ganetespib. Information regarding its material compatibility, stability under various conditions, and performance in non-biological applications is not discussed.

A: Ganetespib is not described as possessing catalytic properties. Its mechanism of action revolves around inhibiting the chaperone function of Hsp90, not catalyzing chemical reactions. [, ] The research highlights its selectivity for cancer cells due to their reliance on Hsp90 for the stability of oncogenic proteins. [, ]

ANone: The provided research abstracts do not explicitly mention the use of computational chemistry, simulations, or QSAR models in the development or study of Ganetespib.

A: While the provided research confirms Ganetespib's classification as a "resorcinolic triazolone inhibitor," [, ] specific details on SAR studies and the impact of structural modifications are not discussed.

ANone: Information on the stability of Ganetespib under various conditions and specific formulation strategies is not elaborated upon in the provided research abstracts.

ANone: The provided research abstracts, being primarily focused on preclinical and early clinical findings, do not delve into the specifics of SHE (Safety, Health, and Environment) regulations, compliance, or risk minimization strategies related to Ganetespib.

A: Research indicates that Ganetespib is rapidly eliminated from plasma and normal tissues, but displays a longer half-life in tumor tissues, supporting a once-weekly dosing schedule. [] The compound effectively inhibits tumor growth in various preclinical models, both as a single agent and in combination with other therapies. [, , , , , , , , ] More detailed information on ADME is not provided in the abstracts.

A: Extensive preclinical studies have investigated Ganetespib's efficacy using in vitro cell-based assays and in vivo animal models. [, , , , , , , , ] These studies demonstrated its activity against a wide range of cancer types, including breast cancer, lung cancer, melanoma, and colorectal cancer. [, , , , , , , , , , , , , , ] Several clinical trials have been conducted to evaluate Ganetespib as a single agent or in combination with chemotherapy in various cancer types. [, , , , , , , , , , , ] While some trials showed promising early results, including tumor shrinkage and improved progression-free survival, a Phase III trial in lung cancer was halted early due to futility. [, ]

ANone: The provided research abstracts do not mention specific drug delivery or targeting strategies employed with Ganetespib.

A: Research suggests that patients with higher expression of the drug-metabolizing enzyme UDP-glucuronosyltransferase 1A (UGT1A) may be more likely to develop resistance to Ganetespib. [] Elevated lactate dehydrogenase (LDH) levels have also been investigated as a potential biomarker of response. [] Further research is needed to identify reliable biomarkers for predicting efficacy, monitoring response, and identifying potential adverse effects.

A: Several analytical techniques have been employed in Ganetespib research, including Western blotting for assessing client protein degradation, cell viability assays for determining IC50 values, flow cytometry for cell cycle analysis, and reverse phase protein array (RPPA) for studying signaling pathway modulation. [, , , , , , , , , , , ] Additionally, isotope labeling and LC-MS/MS have been used to determine Hsp90 occupancy by ganetespib in cancer cells. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。